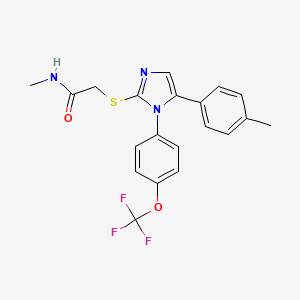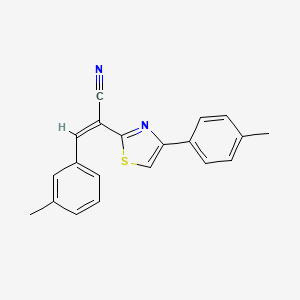
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is an intriguing compound in the realm of synthetic chemistry and pharmacology. Known for its complex structure and potential bioactivity, it combines a unique imidazole backbone with aromatic substituents that may offer various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps: formation of the imidazole ring, introduction of the p-tolyl and 4-(trifluoromethoxy)phenyl groups, and subsequent thio-acetamide derivatization. Common reagents include: p-toluidine, 4-(trifluoromethoxy)benzaldehyde, thiourea, and acetic anhydride.
Industrial Production Methods: Industrial synthesis typically involves batch processes where each reaction step is carefully controlled to ensure high purity and yield. Key steps include catalytic hydrogenation, condensation reactions, and controlled thionation using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group attached to the p-tolyl substituent, leading to the formation of carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethoxy group can be substituted by nucleophilic agents in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Use of strong nucleophiles like hydroxide ions (OH⁻) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of de-halogenated or substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules and as a reagent in studying reaction mechanisms.
Biology: Its bioactive properties make it a subject of study for interactions with biological molecules and potential as a pharmaceutical lead.
Medicine: It holds promise in medicinal chemistry for the development of new therapeutic agents targeting specific molecular pathways.
Industry: This compound can be used in the development of agrochemicals, polymers, and advanced materials due to its unique structural properties.
Mécanisme D'action
Molecular Targets and Pathways: The compound is believed to interact with enzyme active sites, particularly those involved in oxidative stress pathways and cellular signaling. Its imidazole ring can mimic biological substrates, allowing it to modulate enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
N-methyl-2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethoxy group.
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the N-methyl group.
Propriétés
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-3-5-14(6-4-13)17-11-25-19(29-12-18(27)24-2)26(17)15-7-9-16(10-8-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFACCXSDPGBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)
![1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2712650.png)
![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)



![N-(3-fluoro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2712656.png)

![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)
![2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2712661.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)
![4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712664.png)
